N-(4-acetamidophenyl)-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKXKORUXBQXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Carboxamide Derivatives
The synthesis of N-(4-acetamidophenyl)-1H-indazole-3-carboxamide relies on established protocols for amide bond formation, adapted to accommodate the steric and electronic constraints of the indazole scaffold. Two primary approaches dominate the literature:
Coupling of Indazole-3-Carboxylic Acid with 4-Acetamidoaniline
Indazole-3-carboxylic acid serves as the foundational intermediate. Its activation via carbodiimide- or uronium-based reagents enables coupling with 4-acetamidoaniline. For example, 1-butyl-1H-indazole-3-carboxylic acid was reacted with aromatic amines using HATU (2 eq.) and DIPEA (3 eq.) in DMF at room temperature, yielding carboxamide derivatives in 72–85% yields after silica gel chromatography. This method’s scalability is demonstrated in a patent describing large-scale reactions (2.5 kg scale) using HBTU and DIPEA in DMF, followed by dichloromethane workup.
Direct Alkylation-Amidation Sequences
Alternative routes involve simultaneous alkylation and amidation. For instance, methyl 1H-indazole-3-carboxylate derivatives undergo nucleophilic substitution with benzyl halides before hydrolysis and coupling. While less common for N-(4-acetamidophenyl) derivatives, this approach offers flexibility in modifying the indazole N1-position.
Preparation Methods and Reaction Optimization
Stepwise Synthesis from Indazole-3-Carboxylic Acid
Synthesis of Indazole-3-Carboxylic Acid
The diazonium-free route is preferred for safety and yield. A representative procedure involves:
- Cyclization of 1-(benzylidine amino)indolin-2,3-dione in dichloromethane at 40°C for 2 h to form indazole-3-carboxylic acid.
- Acid-catalyzed hydrolysis (90°C, acetic acid/HCl) to yield the pure carboxylic acid (76% yield).
Table 1: Reaction Conditions for Indazole-3-Carboxylic Acid Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaH, bromobutane | DMF | 40–45°C | 2 h | 72% |
| 2 | Acetic acid, HCl | DMA | 90°C | 1 h | 76% |
Amidation with 4-Acetamidoaniline
The carboxylic acid is activated using HATU or HBTU in DMF, followed by addition of 4-acetamidoaniline (2 eq.) and DIPEA (3 eq.). The mixture is stirred at room temperature for 8–16 h, yielding the crude product, which is purified via silica gel chromatography.
Critical Parameters :
Analytical Characterization
Spectroscopic Validation
- 1H NMR : Key signals include the indazole H4 proton (δ 8.2–8.4 ppm), acetamido methyl group (δ 2.1 ppm), and aromatic protons (δ 7.3–7.8 ppm).
- IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) confirm successful amidation.
Table 2: Spectral Data for this compound
| Technique | Key Peaks | Interpretation |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.08 (s, 3H, CH3), δ 10.3 (s, 1H, NH) | Acetamido and amide protons |
| IR (KBr) | 1655 cm⁻¹, 3280 cm⁻¹ | Amide C=O and N-H stretches |
Crystallographic Insights
While no crystal structure of the title compound is reported, analogous molecules (e.g., methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) exhibit planar indazole cores and hydrogen-bond-like interactions in the solid state. These features suggest similar packing behavior for N-(4-acetamidophenyl) derivatives.
Computational and Biological Context
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311+ level predict electrostatic potential maxima near the carboxamide group, indicating nucleophilic attack susceptibility. The indazole ring’s aromaticity stabilizes the molecule, with a HOMO-LUMO gap of 4.8 eV, consistent with moderate reactivity.
Industrial-Scale Considerations
Patented methods highlight adaptations for large-scale production:
- Continuous distillation : Removal of DMF via dichloromethane azeotrope minimizes solvent residues.
- Precipitation protocols : Adding 5% HCl to DMF solutions yields high-purity indazole-3-carboxylic acid (95.1% recovery).
Table 3: Comparison of Laboratory vs. Industrial Protocols
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 50 mL | 3 L |
| Solvent | DMF | DMA/dichloromethane |
| Workup | Column chromatography | Filtration, washing |
| Yield | 72–85% | 76–95% |
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : N-(4-acetamidophenyl)-1H-indazole-3-carboxamide has been investigated for its potential anticancer properties. Studies indicate that indazole derivatives can exhibit significant antitumor effects by interacting with specific molecular targets involved in cancer progression .
- Enzyme Inhibition : The compound acts as a reversible antagonist of the P2Y12 purinergic receptor, which is crucial for platelet aggregation. This property makes it a candidate for treating thromboembolic disorders, such as myocardial infarction and stroke .
Pharmacological Studies
- Pharmacokinetics : Research on the pharmacokinetics of this compound reveals insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for predicting the compound's behavior in biological systems .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in identifying its potential therapeutic applications and optimizing its structure for enhanced efficacy .
Biological Research
- Biological Probes : The compound can serve as a probe in biological studies to investigate enzyme interactions and receptor binding mechanisms. This application is critical in understanding the biochemical pathways involved in disease processes.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular differences between N-(4-acetamidophenyl)-1H-indazole-3-carboxamide and its analogs:
Key Observations :
- In contrast, the sulfamoyl group in N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide introduces higher polarity, which may enhance aqueous solubility but reduce membrane permeability .
- These groups are absent in the target compound, suggesting divergent therapeutic applications .
Pharmacological and Regulatory Profiles
- Anti-Proliferative Potential: Compounds with ethoxyphenyl and morpholine substituents () exhibit anti-proliferative activity, possibly via kinase inhibition. The target compound’s acetamido group may similarly modulate enzyme binding but requires empirical validation .
- Psychoactive vs. Therapeutic : While CUMYL-4CN-BINACA and ADB-FUBINACA are associated with severe health risks (e.g., neurotoxicity, cardiovascular effects), the target compound’s simpler structure may offer a safer profile for drug development pending toxicological studies .
Biological Activity
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide, a derivative of indazole, has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a broader class of indazole derivatives known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and kinase inhibitory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an indazole core with an acetamido group that enhances its solubility and biological activity.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of Protein Kinases : It has been identified as a potent inhibitor of PAK1 (p21-activated kinase 1), showing high selectivity against a panel of kinases with an IC50 value of approximately 9.8 nM . This inhibition is crucial as PAK1 plays a vital role in cancer cell proliferation and metastasis.
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by accumulating reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase . The apoptosis rate observed was comparable to established chemotherapeutic agents.
- Suppression of Cell Migration : In vitro assays revealed that the compound significantly suppresses the migration and invasion capabilities of MDA-MB-231 breast cancer cells by downregulating Snail expression, a key regulator in epithelial-mesenchymal transition (EMT) .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indazole core and the substituents on the phenyl ring significantly affect biological activity. Key findings include:
- Hydrophobic and Hydrophilic Balance : The introduction of hydrophobic groups enhances binding affinity to target proteins, while hydrophilic groups improve solubility. For instance, substituting different aryl groups on the indazole scaffold has shown varied inhibitory effects on PAK1 .
- Importance of Nitrogen Heterocycles : Compounds containing nitrogen in their heterocycles have demonstrated improved antitumor activities due to enhanced interactions with biological targets .
Case Studies and Experimental Findings
Several studies have focused on the biological activity of this compound:
- Antitumor Activity : In a study evaluating various indazole derivatives, this compound exhibited significant antitumor activity against prostate cancer cell lines (PC-3) with an IC50 value below 10 µM. Mechanistic studies showed that it induced apoptosis and caused cell cycle arrest .
- Kinase Selectivity : The compound's selectivity for PAK1 over other kinases was confirmed through extensive screening against 29 different kinases, demonstrating its potential as a targeted therapeutic agent .
- Cell Migration Inhibition : The ability to inhibit cell migration was assessed using wound healing assays, where treated cells showed significantly reduced migratory capacity compared to untreated controls, underscoring its potential in preventing metastasis .
Data Summary Table
Q & A
Basic: What synthetic routes are available for preparing N-(4-acetamidophenyl)-1H-indazole-3-carboxamide, and what are their respective yields?
Answer:
A common method involves reacting isocyanates with hydrazinecarboxamide intermediates. For example, aryl isocyanates can be generated in situ from anilines using triphosgene and triethylamine in dry dichloromethane (DCM), followed by coupling with indazole derivatives. Yields for analogous compounds range from 67% to 97%, depending on substituent reactivity and purification protocols . Optimization may involve adjusting solvent polarity (e.g., DCM vs. THF) and reaction time.
Basic: Which spectroscopic techniques are optimal for confirming the structure of this compound?
Answer:
NMR Spectroscopy : H and C NMR can confirm the acetamidophenyl and indazole moieties by identifying characteristic peaks (e.g., amide protons at δ 8.0–10.0 ppm).
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) via exact mass matching.
FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm) and NH vibrations.
Cross-referencing with SMILES/InChI data from structural analogs (e.g., JVT in ) enhances accuracy .
Basic: What computational tools are used to predict the physicochemical properties of this compound?
Answer:
- Lipophilicity (LogP) : Calculated via software like ChemAxon or ACD/Labs using fragment-based methods.
- Solubility : Predicted using Abraham solvation parameters or QSPR models.
- pKa : Tools like MarvinSuite estimate ionization states of the acetamido and indazole groups. For example, the acetamido group typically has a pKa ~1–2 (acidic) due to resonance stabilization .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent changes (e.g., chloro vs. methoxy groups in ) to identify critical pharmacophores.
Assay Standardization : Control variables like cell line selection (e.g., HEK-293 vs. HepG2) and incubation time.
Data Normalization : Use reference compounds (e.g., JVT in ) to calibrate activity thresholds .
Advanced: What in vitro models are suitable for studying the hepatic metabolism of this compound?
Answer:
- Human Liver Microsomes (HLM) : Incubate with NADPH to assess Phase I metabolism (oxidation, reduction).
- LC-Q-TOF/MS Analysis : Identifies metabolites via accurate mass and fragmentation patterns. For example, analogous compounds undergo hydroxylation at the indazole ring or acetamido hydrolysis (see for 4CN-CUMYL-BUTINACA metabolism) .
- CYP Enzyme Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic pathways.
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., cannabinoid receptors, as seen in for CUMYL-4CN-BINACA).
MD Simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER).
Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing methyl with cyclopentyl in ) .
Advanced: What strategies mitigate instability issues during long-term storage of this compound?
Answer:
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose).
- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolysis of the carboxamide bond) using C18 columns and UV detection at 254 nm .
Basic: How is the purity of this compound validated in research settings?
Answer:
- HPLC-UV/ELSD : Achieve >95% purity with a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- TLC : Use silica plates with ethyl acetate/hexane (3:7) and visualize under UV 254 nm.
Advanced: How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic profile?
Answer:
- Halogen Addition (Cl/F) : Increases metabolic stability (e.g., 4CN-CUMYL-BUTINACA in resists CYP2D6 oxidation).
- Methoxy Groups : Enhance solubility but may reduce blood-brain barrier penetration.
- Cyclopentyl Substituents : Improve lipophilicity and target binding (see for imidazole analogs) .
Advanced: What analytical challenges arise in detecting trace metabolites of this compound in biological matrices?
Answer:
- Matrix Effects : Use SPE or QuEChERS for plasma/brain homogenate cleanup.
- Low-Abundance Metabolites : Employ data-dependent acquisition (DDA) in LC-MS/MS to trigger MS/MS scans for ions with intensity >1e4.
- Isomer Differentiation : Utilize ion mobility spectrometry (IMS) to separate hydroxylation isomers (e.g., para vs. meta positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
